molecular formula C21H27BrN2 B3969722 N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine

N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine

Cat. No. B3969722
M. Wt: 387.4 g/mol
InChI Key: LARAUHCHGYXQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine, also known as BEB, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. BEB is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain.

Mechanism of Action

N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase dopamine signaling in the brain. Dopamine is involved in various physiological processes, including movement, motivation, and reward. The effects of this compound on these processes have been extensively studied in animal models, where it has been shown to increase locomotor activity, induce stereotypic behavior, and enhance reward-related behaviors.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine in laboratory experiments include its potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling in the brain. Additionally, this compound has a relatively short half-life, which allows for rapid onset and offset of its effects. However, one limitation of using this compound is its potential for off-target effects, which can lead to non-specific effects on behavior and physiology.

Future Directions

There are several future directions for research on N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine, including its potential applications in the treatment of neurological and psychiatric disorders. Dopamine dysregulation has been implicated in various disorders, including Parkinson's disease, schizophrenia, and addiction. This compound may be a valuable tool for investigating the role of dopamine in these disorders and developing new treatments. Additionally, further research is needed to understand the long-term effects of this compound on behavior and physiology, as well as its potential for abuse and addiction.

Scientific Research Applications

N-benzyl-1-(2-bromobenzyl)-N-ethyl-4-piperidinamine has been extensively used in scientific research to investigate the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. The inhibition of the dopamine transporter by this compound leads to an increase in dopamine levels in the brain, which can be used to study the effects of dopamine on behavior and physiology.

properties

IUPAC Name

N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2/c1-2-24(16-18-8-4-3-5-9-18)20-12-14-23(15-13-20)17-19-10-6-7-11-21(19)22/h3-11,20H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARAUHCHGYXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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